molecular formula C26H26ClN5O2S2 B11618120 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11618120
M. Wt: 540.1 g/mol
InChI Key: ZBJXXHSHXPSZOP-FXBPSFAMSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. Its structure includes a thiazolidinone ring, a piperazine moiety, and a pyridopyrimidinone core, making it a molecule of interest for medicinal chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions One common approach starts with the preparation of the thiazolidinone intermediate, followed by the formation of the pyridopyrimidinone core

    Thiazolidinone Intermediate: The synthesis begins with the reaction of butylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Pyridopyrimidinone Core: This core is synthesized through a cyclization reaction involving a pyridine derivative and a suitable amine.

    Final Coupling: The piperazine moiety is introduced through a nucleophilic substitution reaction, often using a chlorinated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The piperazine moiety allows for various substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its unique structural properties and reactivity, making it a candidate for developing new synthetic methodologies.

Biology

In biological research, it is investigated for its potential as a bioactive molecule, particularly in enzyme inhibition and receptor binding studies.

Medicine

The compound shows promise in medicinal chemistry for developing new therapeutic agents, especially in the treatment of diseases where enzyme inhibition is a key mechanism.

Industry

In the industrial sector, it could be used in the development of new materials or as a precursor for more complex chemical entities.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone ring is known for its ability to inhibit certain enzymes, while the piperazine moiety can enhance binding affinity to receptors. The pyridopyrimidinone core may contribute to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one
  • 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(3-methylphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The unique combination of the thiazolidinone ring, piperazine moiety, and pyridopyrimidinone core sets this compound apart from others. Its specific substitution pattern and the presence of the chlorophenyl group contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H26ClN5O2S2

Molecular Weight

540.1 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26ClN5O2S2/c1-2-3-10-32-25(34)21(36-26(32)35)17-20-23(28-22-9-4-5-11-31(22)24(20)33)30-14-12-29(13-15-30)19-8-6-7-18(27)16-19/h4-9,11,16-17H,2-3,10,12-15H2,1H3/b21-17-

InChI Key

ZBJXXHSHXPSZOP-FXBPSFAMSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

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